(S)-叔丁基(1-((苯甲氧基)氨基)-3-羟基-3-甲基-1-氧代丁-2-基)氨基甲酸酯

描述

“(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate” is a type of carbamate compound. Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions .

Synthesis Analysis

The synthesis of carbamates can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Molecular Structure Analysis

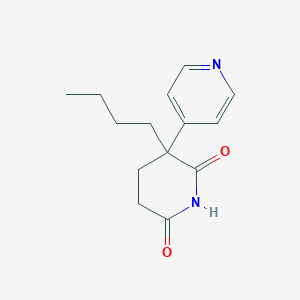

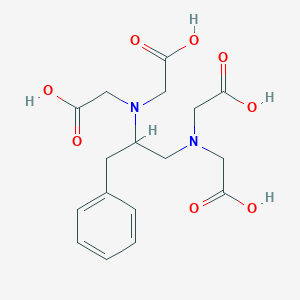

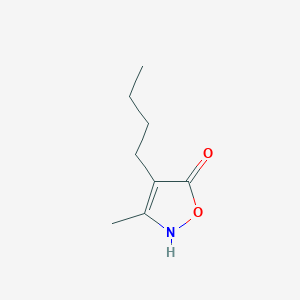

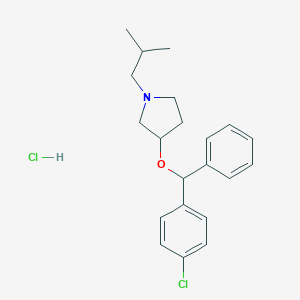

The molecule contains a total of 28 bond(s). There are 17 non-H bond(s), 9 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic) and 1 primary amine(s) (aliphatic) .Chemical Reactions Analysis

Capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates. Such reactions can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Physical And Chemical Properties Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .科学研究应用

Peptide Synthesis

This compound is utilized in the synthesis of peptides and their mimetics. Peptides play a crucial role in biological processes, and their synthesis is vital for understanding biological functions . The compound’s ability to act as an acylating agent makes it valuable for creating peptides that can easily cross biological barriers and are less susceptible to protease attacks .

Medicinal Chemistry

In medicinal chemistry, the carbamate group of this compound is significant. It’s used to design drugs with improved stability and permeability across cellular membranes . The compound’s structure allows for the modulation of drug-target interactions, making it a key player in the development of new therapeutic agents .

Protease Resistance

The compound’s structure imparts resistance to proteolytic enzymes, which is beneficial for the stability of therapeutic peptides and proteins. This property is essential for developing peptide-based drugs that remain active longer in the biological system .

Biological Conjugation

(S)-tert-Butyl carbamate derivatives are used for conjugating biological molecules to enhance their properties. This includes increasing bioavailability, biostability, and receptor subtype selectivity . Such conjugates are often used in targeted drug delivery systems.

Agricultural Chemistry

Carbamate derivatives, including this compound, find applications in agricultural chemistry. They are used in the synthesis of pesticides, fungicides, and herbicides due to their stability and effectiveness .

Organic Synthesis

The compound serves as a protective group for amines and amino acids in organic synthesis. It’s particularly useful in peptide chemistry where it protects the amino group during the synthesis process, allowing for more precise and targeted chemical reactions .

作用机制

Target of Action

Carbamate-bearing molecules, such as this one, are known to play an important role in modern drug discovery and medicinal chemistry . They are often designed to make specific drug-target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This allows the compound to modulate inter- and intramolecular interactions with its target enzymes or receptors .

Biochemical Pathways

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This suggests that the compound may interact with biochemical pathways involving peptide bonds.

Pharmacokinetics

Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes . This enhances their bioavailability. Furthermore, carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Given the compound’s ability to modulate inter- and intramolecular interactions with its target enzymes or receptors , it can be inferred that the compound may induce changes in the activity of these targets, potentially leading to downstream effects on cellular function.

安全和危害

The safety data sheet for a related compound, Ammonium carbamate, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves/protective clothing/eye protection/face protection .

未来方向

N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates . Therefore, much effort has been expended on the design and synthesis of selective, high-affinity ligands by replacing portions of peptides with nonpeptide structures to obtain peptide derivatives .

属性

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDWRNZTWXJRST-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548497 | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate | |

CAS RN |

102507-19-7 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-2-methyl-1-[[(phenylmethoxy)amino]carbonyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102507-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。